molecular formula C9H14N2 B1298885 2-(tert-Butyl)pyridin-4-amine CAS No. 39919-69-2

2-(tert-Butyl)pyridin-4-amine

Cat. No.: B1298885
CAS No.: 39919-69-2
M. Wt: 150.22 g/mol
InChI Key: CHJHJHNACZQLTN-UHFFFAOYSA-N
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Description

2-(tert-Butyl)pyridin-4-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring a tert-butyl group at the second position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)pyridin-4-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method is the alkylation of 4-aminopyridine with tert-butyl halides under basic conditions. Another approach involves the reduction of 2-(tert-butyl)pyridine-4-nitro compound using hydrogenation or other reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using tert-butyl chloride and 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(tert-Butyl)pyridin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(tert-Butyl)pyridin-4-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct steric and electronic properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-tert-butylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJHJHNACZQLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355854
Record name 2-(tert-Butyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39919-69-2
Record name 2-(1,1-Dimethylethyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39919-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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